Based on the provided papers, the primary application of 7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione appears to be its role as a key building block in the multi-step synthesis of Linagliptin. [] The papers highlight Linagliptin's therapeutic potential as a DPP-4 inhibitor for treating type 2 diabetes.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2